molecular formula C10H6ClN3O2S B2504942 6-Azidonaphthalene-2-sulfonyl chloride CAS No. 2402838-25-7

6-Azidonaphthalene-2-sulfonyl chloride

Cat. No.: B2504942
CAS No.: 2402838-25-7
M. Wt: 267.69
InChI Key: NLPMNHZIWBMJJC-UHFFFAOYSA-N
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Description

6-Azidonaphthalene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring an azide (-N₃) substituent at the 6-position of the naphthalene ring. This compound is structurally characterized by its sulfonyl chloride (-SO₂Cl) group at the 2-position, which confers high electrophilicity, and the azide group, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Primary applications include its use as a bioconjugation reagent for labeling biomolecules (e.g., proteins, nucleic acids) and in the synthesis of fluorescent probes or polymer materials. Its reactivity with alkynes allows for efficient, selective bond formation under mild conditions, making it valuable in chemical biology and materials science.

Properties

IUPAC Name

6-azidonaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPMNHZIWBMJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azidonaphthalene-2-sulfonyl chloride typically involves the introduction of an azide group to a naphthalene sulfonyl chloride precursor. One common method is the reaction of 6-chloronaphthalene-2-sulfonyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom by the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Chemical Reactions Analysis

Types of Reactions

6-Azidonaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products Formed

    Substitution: Various substituted naphthalene derivatives.

    Reduction: 6-Aminonaphthalene-2-sulfonyl chloride.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

6-Azidonaphthalene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the modification of biomolecules through azide-alkyne cycloaddition, enabling the study of biological processes.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of dyes, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Azidonaphthalene-2-sulfonyl chloride primarily involves its reactivity due to the presence of the azide and sulfonyl chloride groups. The azide group can participate in nucleophilic substitution and cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile in various chemical transformations. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways, facilitating its use in diverse chemical applications.

Comparison with Similar Compounds

6-Isopropoxynaphthalene-2-sulfonyl Chloride

  • Substituent : Isopropoxy (-OCH(CH₃)₂) at the 6-position.
  • Reactivity : The isopropoxy group is electron-donating, reducing electrophilicity at the sulfonyl chloride compared to the azide variant. This compound is more stable and suited for nucleophilic substitutions (e.g., forming sulfonamides).
  • Applications : Intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring steric bulk .

2-Naphthalenesulfonyl Chloride

  • Substituent: No functional group at the 6-position.
  • Reactivity : Standard sulfonyl chloride reactivity, lacking the azide’s click chemistry utility.
  • Applications : Widely used in sulfonamide synthesis and as a crosslinking agent.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Reactivity Profile Solubility Applications Commercial Availability
This compound Azide (-N₃) 296.72 Click chemistry, photodegradation Polar aprotic solvents Bioconjugation, probes, polymers Specialized suppliers
6-Isopropoxynaphthalene-2-sulfonyl chloride Isopropoxy (-OCH(CH₃)₂) 284.74 Nucleophilic substitution Organic solvents (e.g., CH₂Cl₂) Pharmaceutical intermediates Broadly available
2-Naphthalenesulfonyl chloride None 226.69 General sulfonylation Hydrophobic solvents Sulfonamide synthesis, crosslinking Widely available

Reactivity and Stability

  • This compound : Demonstrates rapid kinetics in CuAAC reactions (second-order rate constants >1 M⁻¹s⁻¹), enabling efficient biomolecule labeling. However, it exhibits light sensitivity, with studies showing 50% decomposition under UV light (365 nm) within 24 hours unless stored in amber glass .
  • Its bulkier substituent reduces reaction rates in nucleophilic substitutions by ~30% compared to unsubstituted 2-naphthalenesulfonyl chloride.

Commercial Availability and Handling Considerations

  • This compound : Available through specialized suppliers (e.g., TCI Chemicals) but requires cold storage (-20°C) and inert handling due to shock sensitivity.
  • 6-Isopropoxynaphthalene-2-sulfonyl chloride : Readily accessible via platforms like chemical B2B marketplaces, with bulk pricing ~$120/g .

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